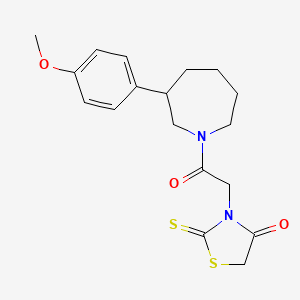![molecular formula C22H16ClN5OS2 B2512685 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-58-1](/img/structure/B2512685.png)
3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of compounds that have been found to have a wide range of pharmacological activities. They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine . Benzo[d]thiazol-2(3H)-ones are another class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of a thiol with a suitable electrophile . The synthesis of benzo[d]thiazol-2(3H)-ones is not detailed in the references I found.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can be quite diverse, depending on the substituents attached to the rings .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can also be quite diverse, depending on the substituents attached to the rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and benzo[d]thiazol-2(3H)-ones can vary widely, depending on their specific structures .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds with complex heterocyclic structures, such as those incorporating elements of triazole, thiazole, and pyridine, are of significant interest due to their potential applications in materials science and pharmaceuticals. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized isostructural compounds with similarities in their heterocyclic frameworks, focusing on their potential for crystal engineering and design in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Applications
Derivatives of triazole and thiazole have been investigated for their antimicrobial and antifungal properties. Dave, Purohit, Akbari, and Joshi (2007) studied thiazolidinones and Mannich bases of 4‐amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, demonstrating significant antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007). Similarly, Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak (2022) synthesized pyridyl substituted thiazolyl triazole derivatives with notable antibacterial and antioxidant activities (Tay et al., 2022).
Catalytic and Optical Applications
Heterocyclic compounds featuring triazole and thiazole motifs have also been explored for their catalytic and optical properties. Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu (2015) designed and synthesized donor–acceptor–donor polymers incorporating thiadiazolo[3,4-c]pyridine for applications in green and near-infrared electrochromics, showcasing their potential in electronic and photonic devices (Ming et al., 2015).
Molecular Docking and In Vitro Screening
Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey (2018) embarked on molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, indicating their applicability in discovering new therapeutic agents with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Corrosion Inhibition
Compounds containing benzothiazole and pyridine units have been evaluated for their role in corrosion inhibition, particularly for protecting materials in aggressive industrial environments. Yadav, Sharma, & Kumar (2015) investigated the efficiency of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, highlighting their effectiveness in preventing material degradation (Yadav, Sharma, & Kumar, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5OS2/c23-16-6-3-7-17(11-16)28-20(13-27-18-8-1-2-9-19(18)31-22(27)29)25-26-21(28)30-14-15-5-4-10-24-12-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEGHTBEDYBXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)
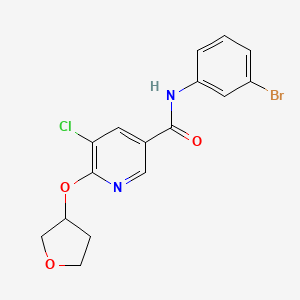
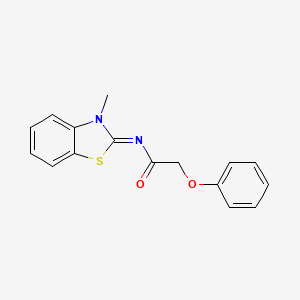
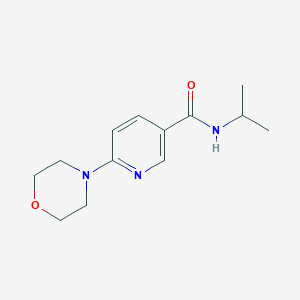
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)



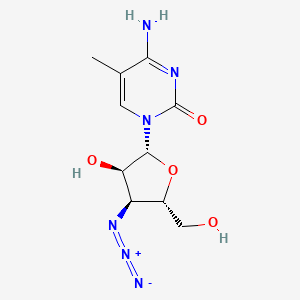


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)

